Swertisin is a naturally occurring flavonoid glycoside, specifically a C-glycosylflavone. [, , , , , , ] It is primarily found in plants belonging to the Gentianaceae family, as well as in some species of the Iridaceae and Euphorbiaceae families. [, , , , , , , ] Swertisin is known to be present in various medicinal plants including Wilbrandia ebracteata, Swertia franchetiana, Swertia mussotii, Enicostemma hyssopifolium, Iris tectorum, Aleurites moluccana, Belamcanda chinensis, Lomatogonium rotatum, Gentianopsis barbata, Gentianella acuta, Iris sanguinea var. tobataensis, Gentiana kurroo Royle, Gentianopsis paludosa, Iris postii, Saccharum officinarum, and Ziziphus jujuba Mill var. spinosa. [, , , , , , , , , , , , , , , , , , ]
Swertisin is a subject of extensive scientific research due to its diverse pharmacological activities, including anti-diabetic, anti-inflammatory, antioxidant, hepatoprotective, antihyperlipidemic, anti-edematogenic, anticancer, and neuroprotective properties. [, , , , , , , , ] Its presence in various medicinal plants has prompted investigations into its potential therapeutic benefits for managing various health conditions. [, , ]
Swertisin is a C-glycosylflavone with the chemical formula C22H22O10. [, ] Its structure consists of a luteolin (5,7,3',4'-tetrahydroxyflavone) core with a β-D-glucopyranosyl unit attached at the C-6 position. [, ] This C-glycosidic linkage distinguishes Swertisin from O-glycosylated flavonoids, contributing to its distinct stability and metabolic properties. [, ]
Several studies have utilized NMR and MS techniques to confirm the structure of Swertisin and differentiate it from its isomer, Isoswertisin. [, , ] Isoswertisin has the same chemical formula but differs in the position of the glucose moiety, which is linked to the C-8 position of the luteolin core. []
Swertisin exhibits a diverse range of pharmacological effects, attributed to its interactions with various molecular targets and signaling pathways. [, , , , , ]
Anti-diabetic activity: Swertisin demonstrates anti-diabetic potential through multiple mechanisms. It inhibits α-glucosidase, an enzyme involved in carbohydrate digestion, thereby delaying glucose absorption and reducing postprandial hyperglycemia. [, , ] Swertisin also exhibits aldose reductase inhibitory activity, suggesting a potential role in mitigating diabetic complications arising from polyol pathway activation. [] Furthermore, research indicates that Swertisin can promote islet neogenesis from pancreatic stem/progenitor cells, potentially contributing to the restoration of β-cell mass and function in diabetes. [] This differentiation process is suggested to involve the p38 MAPK-SMAD pathway, highlighting the intricate signaling cascade underlying Swertisin's islet neogenic properties.
Antioxidant activity: Swertisin displays potent antioxidant activity, attributed to its ability to scavenge free radicals and enhance the activity of antioxidant enzymes. [, ] Studies have demonstrated its capacity to protect Caenorhabditis elegans from oxidative stress induced by heat and hydrogen peroxide. [] Swertisin's antioxidant effects are linked to the upregulation of antioxidant enzymes such as GST-4, SOD-3, and GSH-PX, coupled with a reduction in reactive oxygen species and malondialdehyde accumulation. []
Neuroprotective activity: Swertisin exhibits neuroprotective properties, demonstrated by its ability to ameliorate pre-pulse inhibition deficits and cognitive impairment induced by MK-801 (dizocilpine) in mice. [] This effect is associated with the modulation of Akt and GSK-3β signaling pathways in the prefrontal cortex, suggesting a potential role in mitigating glutamatergic dysfunction and cognitive impairments associated with schizophrenia. []
Other activities: Swertisin's potential therapeutic benefits extend to its reported anti-inflammatory, hepatoprotective, antihyperlipidemic, and anti-edematogenic properties. [, , , , ] These pharmacological actions highlight the multifaceted nature of Swertisin and its potential as a therapeutic agent for various health conditions.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: